Ethyl 8-bromooctanoate is classified as an organic compound with the following characteristics:
This compound is categorized under esters and is particularly notable for its lipophilic nature, which allows it to interact with various biological systems .
The synthesis of ethyl 8-bromooctanoate typically involves the bromination of octanoic acid followed by esterification. The detailed procedure is as follows:
Ethyl 8-bromooctanoate exhibits a linear structure typical of fatty acid esters. The molecular structure can be described as follows:
The structural formula can be represented as:
Ethyl 8-bromooctanoate participates in various chemical reactions due to its reactive bromine atom and ester group. Key reactions include:
The mechanism of action for ethyl 8-bromooctanoate primarily involves its interaction with biological targets. Notably, it binds to the bromodomains of nuclear factor kappa B (NFκB), inhibiting its activity. This inhibition affects various signaling pathways related to inflammation and immune responses:
Ethyl 8-bromooctanoate exhibits several notable physical and chemical properties:
These properties contribute to its utility in various applications, particularly in organic synthesis and medicinal chemistry .
Ethyl 8-bromooctanoate finds applications across multiple scientific fields:
Ethyl 8-bromooctanoate (CAS 29823-21-0) is a brominated fatty acid ester with the molecular formula C₁₀H₁₉BrO₂ and a molecular weight of 251.16–277.13 g/mol (variations due to isotopic composition) [2] [4] [7]. Structurally, it features an eight-carbon aliphatic chain with a terminal bromine atom at the ω-position and an ethyl ester group at the carboxyl end. This bifunctional design enables diverse reactivity patterns: the bromine participates in nucleophilic substitutions and coupling reactions, while the ester allows hydrolysis, reduction, or transesterification [4] [5] .
Table 1: Essential Physicochemical Properties of Ethyl 8-Bromooctanoate
Property | Value | Measurement Conditions |
---|---|---|
Appearance | Colorless to pale yellow liquid | Visual |
Density | 1.194–1.30 g/cm³ | 20°C |
Boiling Point | 123°C (3 mmHg); 267–290°C (760 mmHg) | Reduced/standard pressure |
Refractive Index | 1.462 | 20°C |
Flash Point | 139.5°C | Standard |
Solubility | Miscible with ethanol, ether, DCM | Room temperature |
Purity (Commercial Grade) | ≥98% | GC analysis |
The compound's terminal bromine atom confers higher reactivity than non-halogenated analogs, enabling selective modifications at the C8 position while retaining ester functionality [4] . Its lipophilicity (LogP ≈ 3.3) facilitates solubility in organic solvents, making it suitable for homogeneous reaction systems [7].
While the exact discovery timeline remains undocumented in public literature, Ethyl 8-bromooctanoate emerged as a significant synthetic intermediate during the late 20th century alongside advances in phase-transfer catalysis and transition-metal-mediated coupling reactions. Its commercial availability expanded with China's growth in fine chemical production, where manufacturers like Ningbo Inno Pharmchem Co., Ltd. optimized large-scale synthesis using bromination and esterification techniques [2] [4]. Early applications leveraged its long alkyl chain for synthesizing flavor compounds and polymer precursors, but pharmaceutical relevance surged with the need for alkylating agents in drug synthesis [6] .
The compound’s standardization is evidenced by consistent CAS registry (29823-21-0) since 1985 and inclusion in major chemical catalogs (PubChem CID 264813, SCBT sc-300666) with ≥98% purity specifications [1] [3]. Manufacturing innovations, particularly continuous-flow processes for hazardous bromination steps, enabled reproducible industrial-scale production after 2010 [4] .
Synthetic Versatility
Ethyl 8-bromooctanoate serves as a C8 building block with orthogonal reactivity:
Table 2: Key Reaction Pathways and Applications
Reaction Type | Reagents/Conditions | Product/Application |
---|---|---|
Nucleophilic Substitution | R-NH₂, K₂CO₃, DMF | 8-Amino-octanoates (drug intermediates) |
Reduction | LiAlH₄, ether | 8-Bromo-1-octanol (LC precursors) |
Hydrolysis | NaOH, H₂O/EtOH | 8-Bromooctanoic acid (agrochemicals) |
Cross-Coupling | Pd(PPh₃)₄, arylboronic acid | Aryl-octanoates (pharmaceuticals) |
Industrial Relevance
The global market (est. $50–70 million in 2025) is projected to grow at 5–7% CAGR through 2033, driven by pharmaceutical demand [6]. China dominates manufacturing, with suppliers offering quantities from grams to metric tons [2] [4] .
Table 3: Market Segmentation by Application and Region (2025 Projections)
Segment | Market Share (%) | Growth Driver |
---|---|---|
Pharmaceutical Intermediates | >50% | API synthesis for CNS drugs |
Agrochemicals | 20–30% | High-efficiency pesticide demand |
Flavors & Fragrances | 10–15% | Natural product analogs |
Region | Production Hub | Key Players |
Asia-Pacific | Ningbo, China | Ningbo Inno Pharmchem |
North America | — | Oakwood Products, Amadis Chemical |
Europe | — | WeylChem, Fluorochem |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3